2-(Tert-butyldimethylsilyloxy)acetic acid

Description

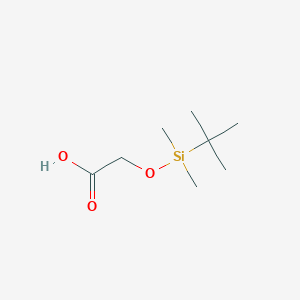

Structure

3D Structure

Properties

IUPAC Name |

2-[tert-butyl(dimethyl)silyl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3Si/c1-8(2,3)12(4,5)11-6-7(9)10/h6H2,1-5H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIMBQWQWUOCEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469352 | |

| Record name | (t-butyldimethylsilyloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105459-05-0 | |

| Record name | (t-butyldimethylsilyloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Tert-butyldimethylsilyloxy)acetic acid from Glycolic Acid

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthesis of 2-(tert-butyldimethylsilyloxy)acetic acid, a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and complex molecules. The synthesis commences from the readily available starting material, glycolic acid. This document is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and a thorough discussion of the critical parameters influencing the reaction's success. The guide emphasizes the principles of chemoselectivity in protecting group chemistry and provides practical insights into the purification and characterization of the target compound.

Introduction

This compound is a bifunctional molecule that incorporates a protected hydroxyl group and a free carboxylic acid. The tert-butyldimethylsilyl (TBDMS) protecting group offers robust stability under a variety of reaction conditions, yet can be readily removed when desired, making it an ideal choice for multi-step synthetic sequences. The presence of the free carboxylic acid moiety allows for a wide range of subsequent chemical transformations, such as amide bond formation or esterification.

The synthesis of this compound from glycolic acid presents an interesting challenge in chemoselectivity. Glycolic acid possesses both a primary hydroxyl group and a carboxylic acid, both of which can potentially react with the silylating agent. This guide will elucidate the strategies to achieve the desired selective protection of the hydroxyl group.

The Synthetic Challenge: Chemoselectivity

The core of this synthesis lies in the selective protection of the primary alcohol of glycolic acid in the presence of the carboxylic acid. The classical approach to silylation of alcohols, the Corey protocol, utilizes tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole in a polar aprotic solvent like N,N-dimethylformamide (DMF)[1]. While highly effective for alcohols, these conditions can also lead to the silylation of carboxylic acids, forming a silyl ester.

However, a key difference in reactivity between silyl ethers and silyl esters provides the solution. Silyl esters are significantly more susceptible to hydrolysis than silyl ethers[2][3]. This allows for a synthetic strategy where both the hydroxyl and carboxylic acid groups of glycolic acid are initially silylated to form tert-butyl(dimethyl)silyl (tert-butyldimethylsilyloxy)acetate. A subsequent aqueous workup can then selectively hydrolyze the more labile silyl ester, yielding the desired this compound.

Reaction Mechanism and Rationale

The synthesis proceeds in two conceptual stages: a one-pot silylation of both functional groups, followed by a selective in-situ hydrolysis of the silyl ester during the aqueous workup.

Step 1: Silylation

The reaction is initiated by the activation of TBDMS-Cl with imidazole. Imidazole acts as both a base and a nucleophilic catalyst, forming a highly reactive silyl-imidazolium intermediate. This intermediate then readily reacts with both the hydroxyl and carboxylic acid groups of glycolic acid.

Caption: Silylation of glycolic acid with TBDMS-Cl and imidazole.

Step 2: Selective Hydrolysis

The di-silylated intermediate is then subjected to an aqueous workup. The greater electrophilicity of the silicon atom in the silyl ester, compared to the silyl ether, makes it more susceptible to nucleophilic attack by water. This results in the selective cleavage of the silyl ester bond, regenerating the carboxylic acid while leaving the more stable silyl ether intact.

Caption: Selective hydrolysis of the silyl ester during aqueous workup.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with in-process checks and clear endpoints.

Materials:

-

Glycolic acid (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl) (2.5 eq)

-

Imidazole (5.0 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add glycolic acid (1.0 eq) and anhydrous DMF. Stir the mixture until the glycolic acid is completely dissolved.

-

Addition of Reagents: Add imidazole (5.0 eq) to the solution and stir until it dissolves. Then, add TBDMS-Cl (2.5 eq) portion-wise to the stirred solution at room temperature. An exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours. A successful reaction will show the disappearance of the starting material spot and the appearance of a new, less polar spot corresponding to the di-silylated intermediate.

-

Work-up and Selective Hydrolysis: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with water, followed by brine. This aqueous workup facilitates the selective hydrolysis of the silyl ester.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10:1 hexanes:ethyl acetate and gradually increasing the polarity). The desired product, being a carboxylic acid, will be more polar than any remaining di-silylated intermediate.

Data Presentation

| Parameter | Value |

| Reactants | |

| Glycolic Acid | 1.0 eq |

| TBDMS-Cl | 2.5 eq |

| Imidazole | 5.0 eq |

| Reaction Conditions | |

| Solvent | Anhydrous DMF |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Purification | |

| Method | Flash Column Chromatography |

| Stationary Phase | Silica Gel |

| Mobile Phase | Gradient of Ethyl Acetate in Hexanes |

| Product | |

| Appearance | White to off-white solid |

| Melting Point | 48-49 °C |

Characterization of this compound

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show a singlet for the methylene group (O-CH₂ -COOH) at approximately 4.14 ppm. The protons of the tert-butyl group will appear as a singlet at around 0.81 ppm, and the methyl groups on the silicon will be a singlet at approximately 0.02 ppm[4]. The acidic proton of the carboxylic acid may be observed as a broad singlet.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum should display a signal for the carbonyl carbon of the carboxylic acid at around 177.87 ppm, and the methylene carbon (O-C H₂-COOH) at approximately 60.71 ppm[2]. The carbons of the tert-butyl group and the methyl groups on the silicon will also be present in their characteristic regions.

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product (C₈H₁₈O₃Si, MW: 190.31 g/mol ).

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If TLC analysis shows significant amounts of starting material remaining, the reaction time can be extended. Ensure that all reagents are of high purity and the solvent is anhydrous, as moisture can consume the silylating agent.

-

Formation of Di-silylated Byproduct: If the di-silylated product is isolated, it can be converted to the desired product by stirring with a mild acid, such as acetic acid in a mixture of THF and water[1].

-

Purification Challenges: The carboxylic acid functionality of the product can cause it to streak on silica gel during column chromatography. To mitigate this, a small amount of acetic acid (e.g., 0.5-1%) can be added to the eluent system.

Conclusion

The synthesis of this compound from glycolic acid is a robust and reliable procedure that highlights the principles of chemoselective protection and the differential reactivity of silyl ethers and silyl esters. By following the detailed protocol and understanding the underlying chemical principles outlined in this guide, researchers can confidently prepare this valuable synthetic intermediate in high purity and yield. The ability to selectively protect the hydroxyl group of glycolic acid opens up a wide array of possibilities for its use in the synthesis of complex and biologically active molecules.

References

- Bruker. (n.d.). NMR Spectra Databases.

-

Royal Society of Chemistry. (n.d.). Electronic supplementary information for: A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

- Hanessian, S., & Lavallee, P. (1975). The Preparation and Synthetic Utility of tert-Butyldiphenylsilyl Ethers. Canadian Journal of Chemistry, 53(19), 2975–2977.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Bajpai, V. K., Majumder, R., & Park, J. G. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journal of Pharmacology, 11(4), 844-848.

- Chande, A. (n.d.). Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. University of Iowa.

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

- Kihlberg, J. (Ed.). (2004). Glycoscience: Chemistry and Chemical Biology I-III. Springer.

- Khan, A. T., & Mondal, E. (2003). A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. Synlett, 2003(05), 694–698.

- Li, J., et al. (2011). Synthesis, Characterization and Antimicrobial Activity of Three Gallates Containing Imidazole, Benzimidazole and Triclosan Units. Molecules, 16(10), 8353-8365.

- Nelson, T. D., & Crouch, R. D. (1996). Selective Deprotection of Silyl Ethers. Synthesis, 1996(09), 1031–1069.

- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

- Yang, E. (2017). Answer to "Why do we use DMAP along with imidazole in TBDMS protection on hydroxyl group?".

-

ResearchGate. (2019). Selective protection of secondary alcohols by using formic acid as a mild and efficient deprotection reagent for primary TBDMS ethers-Supporting Information. Retrieved from [Link]

Sources

- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Steering the Selective Production of Glycolic Acid by Electrocatalytic Oxidation of Ethylene Glycol with Nanoengineered PdBi-Based Heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(Tert-butyldimethylsilyloxy)acetic acid mechanism of action as protecting group

An In-Depth Technical Guide to 2-(tert-Butyldimethylsilyloxy)acetic Acid: Mechanism and Application as a Hydroxyacetylating Agent

Abstract

In the landscape of multi-step organic synthesis, particularly within drug development and peptide modification, the strategic introduction of functional moieties is paramount. This compound emerges not merely as a substrate for protection, but as a sophisticated bifunctional reagent for the installation of a protected hydroxyacetyl group. This guide provides an in-depth analysis of this reagent, moving beyond a simplistic view of it as a standard protecting group. We will explore its synthesis, the mechanistic principles of its activation and coupling to nucleophilic substrates, and the robust strategies for the final deprotection of the silyl ether to unmask the terminal hydroxyl group. This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and field-proven experimental protocols necessary for its effective application, emphasizing the causality behind methodological choices to ensure scientific integrity and reproducibility.

The Foundation: tert-Butyldimethylsilyl (TBDMS) Ethers in Modern Synthesis

The success of complex molecular synthesis hinges on the ability to temporarily mask a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule.[1] This strategy, known as using a "protecting group," requires the group to be easily introduced, stable to a wide range of reaction conditions, and cleanly removed with high yield when its function is complete.[2]

Among the most indispensable protecting groups for hydroxyl functionalities are silyl ethers. The tert-butyldimethylsilyl (TBDMS or TBS) group, introduced by E.J. Corey in 1972, has become a cornerstone of this class.[3][4] Its utility stems from a finely tuned balance of stability and reactivity, derived from the significant steric hindrance provided by the tert-butyl group.[5] This bulk shields the silicon atom from nucleophilic attack and hydrolysis, making TBDMS ethers approximately 10,000 times more stable towards hydrolysis than their trimethylsilyl (TMS) ether counterparts.[5] This exceptional stability allows the TBDMS group to withstand a broad spectrum of non-acidic and non-fluoride-mediated reaction conditions, making it a reliable choice for multi-step synthetic campaigns.[3]

Comparative Stability of Common Silyl Ethers

The choice of silyl ether is a critical decision dictated by the downstream reaction conditions. The stability is directly related to the steric bulk around the silicon atom.

| Silyl Group | Abbreviation | Relative Stability to Acid Hydrolysis | Key Features |

| Trimethylsilyl | TMS | 1 | Highly labile; often removed during aqueous workup or chromatography.[6] |

| Triethylsilyl | TES | 64 | More stable than TMS, but still relatively easy to cleave. |

| tert-Butyldimethylsilyl | TBDMS / TBS | 10,000 | Robust and widely used; stable to chromatography and many reaction conditions.[3][5] |

| Triisopropylsilyl | TIPS | 700,000 | Very stable due to significant steric bulk; requires harsher deprotection conditions. |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | Extremely robust; offers high stability to acidic conditions where TBDMS might be labile.[7] |

Data compiled from multiple sources.[5][8]

This differential stability is the foundation of orthogonal protection , a strategy that allows for the selective removal of one protecting group in the presence of others, enabling precise and independent manipulation of multiple functional groups within the same molecule.[9][10][11]

This compound: A Bifunctional Tool for Acylation

While the TBDMS group is a classic alcohol protectant, this compound leverages this stability in a more nuanced role. This molecule is not primarily used to protect an existing alcohol on a substrate. Instead, it serves as a bifunctional reagent to introduce a TBDMS-protected hydroxyacetyl moiety (-C(O)CH₂-OTBDMS) onto a nucleophilic center, typically an amine or another alcohol.

The core utility lies in its structure:

-

A TBDMS ether that masks a hydroxyl group, ensuring its inertness during the coupling reaction.

-

A carboxylic acid that acts as the reactive handle for forming a new amide or ester bond with the target substrate.

Causality of Use: Why introduce a hydroxyacetyl group? This structural motif is critical in medicinal chemistry and materials science. It can act as a hydrophilic linker in Proteolysis-Targeting Chimeras (PROTACs), modify the pharmacokinetic properties of a peptide therapeutic, or serve as a handle for further functionalization after deprotection.[12] The use of this compound allows for the controlled, high-yield installation of this valuable linker.

Synthesis and Activation of the Reagent

The reliable application of this reagent begins with its efficient synthesis and subsequent activation. The most common route involves the direct silylation of glycolic acid.

Experimental Protocol: Synthesis of this compound

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add glycolic acid (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

-

Base Addition: Add imidazole (2.2 eq) to the solution and stir until fully dissolved.

-

Silylation: Dissolve tert-butyldimethylsilyl chloride (TBDMSCl, 1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours, monitoring progress by TLC or LC-MS.

-

Workup: Quench the reaction by adding water. Acidify the aqueous layer to pH 3-4 with dilute HCl.

-

Extraction: Extract the product into ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purification: The crude product can be purified by silica gel column chromatography to yield the title compound as a white solid.[13]

Caption: Synthesis of this compound.

To react this acid with a nucleophile, it must first be activated. A common and highly effective method is its conversion to the corresponding acyl chloride, a much stronger electrophile.[14]

Experimental Protocol: Activation to Acyl Chloride

-

Setup: In a fume hood, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Chlorination: Add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of anhydrous DMF (1-2 drops).

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-2 hours. The evolution of gas (CO₂ and CO) should be observed.

-

Completion: The reaction is complete when gas evolution ceases. The resulting solution of 2-((tert-butyldimethylsilyl)oxy)acetyl chloride[15] is typically used immediately in the next step without purification.

Mechanism of Action: Acylation of Nucleophiles

With the activated acyl chloride in hand, the key transformation—the acylation of the target substrate—can proceed. The mechanism is a classic nucleophilic acyl substitution.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The acyl chloride is highly reactive towards water and will rapidly hydrolyze back to the carboxylic acid.[16] Strict moisture control is essential for high yields.

-

Non-Nucleophilic Base: A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added to neutralize the HCl generated during the reaction. These bases are sterically hindered and do not compete with the substrate as nucleophiles.

-

Solvent: Aprotic solvents like DCM, THF, or DMF are used as they do not react with the acyl chloride.

Caption: General workflow for the acylation of an amine substrate.

Experimental Protocol: General Acylation of a Primary Amine

-

Substrate Preparation: Dissolve the amine-containing substrate (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere. Cool the solution to 0 °C.

-

Addition of Acyl Chloride: Add the freshly prepared solution of 2-((tert-butyldimethylsilyl)oxy)acetyl chloride (1.1 eq) in DCM dropwise to the cooled amine solution.

-

Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.

-

Workup: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting product by silica gel chromatography.

The Deprotection Step: Unveiling the Hydroxyl Functionality

The final and crucial step is the selective cleavage of the TBDMS ether to reveal the free hydroxyl group of the now-attached hydroxyacetyl moiety. The choice of deprotection method is dictated by the stability of other functional groups present in the molecule.

A. Fluoride-Mediated Deprotection

This is the most common and often the mildest method for TBDMS ether cleavage. The high affinity of the fluoride ion for silicon is the driving force, forming a very strong Si-F bond (bond energy ~142 kcal/mol) and displacing the alcohol.[17][18] The reaction proceeds through a pentacoordinate silicon intermediate.[8][19]

Key Reagent: Tetra-n-butylammonium fluoride (TBAF) is the most common fluoride source, typically used as a 1M solution in THF.[17][20]

Experimental Protocol: TBAF Deprotection

-

Setup: Dissolve the TBDMS-protected substrate (1.0 eq) in anhydrous THF.

-

Reagent Addition: Add a solution of TBAF in THF (1.1 eq, 1M) dropwise at 0 °C.

-

Reaction: Stir at 0 °C or allow to warm to room temperature, monitoring carefully by TLC. Reaction times can range from 30 minutes to several hours depending on steric hindrance.

-

Workup: Quench with saturated aqueous NH₄Cl or water. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by chromatography.

B. Acid-Catalyzed Deprotection

TBDMS ethers can also be cleaved under acidic conditions, although they are significantly more stable than TMS ethers.[7] The mechanism involves protonation of the ether oxygen, making the silicon atom more electrophilic and susceptible to nucleophilic attack by a solvent like water or methanol.[18][19] This method's selectivity is driven by sterics; primary TBDMS ethers are cleaved much faster than secondary or tertiary ones.[19]

Key Reagent: A catalytic amount of acetyl chloride in dry methanol is a mild and effective system. It generates anhydrous HCl in situ, which catalyzes the deprotection without introducing bulk water that could harm sensitive substrates.[21]

Experimental Protocol: Acetyl Chloride/Methanol Deprotection

-

Setup: Dissolve the TBDMS-protected substrate (1.0 eq) in anhydrous methanol and cool to 0 °C.

-

Reagent Addition: Add acetyl chloride (0.1-0.2 eq) dropwise to the stirred solution.

-

Reaction: Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours at 0 °C to room temperature.

-

Workup: Neutralize the reaction with solid NaHCO₃ or by adding a few drops of triethylamine.

-

Purification: Concentrate the mixture in vacuo and purify the residue by silica gel chromatography. This method is advantageous as the byproducts (methyl acetate and silyl ethers) are often volatile.[21]

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 3. total-synthesis.com [total-synthesis.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. reddit.com [reddit.com]

- 7. reddit.com [reddit.com]

- 8. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 9. fiveable.me [fiveable.me]

- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 11. Protecting group - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. lookchem.com [lookchem.com]

- 14. Acetyl chloride, [[(1,1-dimethylethyl)dimethylsilyl]oxy]- | C8H17ClO2Si | CID 10932700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 78826-45-6|2-((tert-Butyldimethylsilyl)oxy)acetyl chloride|BLD Pharm [bldpharm.com]

- 16. benchchem.com [benchchem.com]

- 17. fiveable.me [fiveable.me]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. echemi.com [echemi.com]

- 20. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 21. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]

A Comprehensive Technical Guide to the Spectral Analysis of 2-(Tert-butyldimethylsilyloxy)acetic Acid

Introduction

In the landscape of modern synthetic chemistry and drug development, the strategic use of protecting groups is paramount for the successful synthesis of complex molecules. Among these, silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS) group, have emerged as a versatile and widely used tool for the temporary protection of hydroxyl functionalities.[1] This guide provides an in-depth technical analysis of the spectral characteristics of a key building block, 2-(tert-butyldimethylsilyloxy)acetic acid. This compound, featuring a TBDMS-protected primary alcohol and a free carboxylic acid, is a valuable intermediate in the synthesis of a variety of organic molecules, including modified peptides and complex natural products.

This document is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for the characterization of such molecules. We will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, providing not only the expected spectral data but also the underlying principles and experimental protocols necessary for its confident identification and analysis.

Molecular Structure and Key Features

This compound possesses a unique combination of a sterically hindered silyl ether and a polar carboxylic acid. This duality in its structure dictates its chemical reactivity and is clearly reflected in its spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectral Data

The ¹H NMR spectrum is characterized by distinct signals for the TBDMS protecting group, the methylene protons adjacent to the silyloxy group, and the acidic proton of the carboxylic acid.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | broad singlet | 1H | -COOH |

| 4.21 | singlet | 2H | -O-CH₂-COOH |

| 0.93 | singlet | 9H | -Si-C(CH₃)₃ |

| 0.10 | singlet | 6H | -Si-(CH₃)₂ |

Expertise & Experience in Interpretation:

-

The Carboxylic Acid Proton (-COOH): The chemical shift of the carboxylic acid proton is highly variable and depends on the solvent, concentration, and temperature. It typically appears as a broad singlet significantly downfield, often between 10 and 12 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

-

The Methylene Protons (-O-CH₂-COOH): These protons are adjacent to both the silyloxy group and the carbonyl group. The electron-withdrawing nature of the oxygen and carbonyl group deshields these protons, causing them to resonate at a characteristic downfield shift of around 4.21 ppm. The singlet multiplicity indicates the absence of adjacent protons.

-

The Tert-butyl Protons (-Si-C(CH₃)₃): The nine equivalent protons of the tert-butyl group give rise to a sharp singlet at approximately 0.93 ppm. This is a hallmark of the TBDMS group.[2]

-

The Dimethylsilyl Protons (-Si-(CH₃)₂): The six equivalent protons of the two methyl groups attached to the silicon atom appear as a sharp singlet at a very upfield region, around 0.10 ppm.[2] This upfield shift is a characteristic feature of methyl groups attached to silicon.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | -COOH |

| ~60 | -O-CH₂-COOH |

| ~25 | -Si-C(CH₃)₃ |

| ~18 | -Si-C(CH₃)₃ |

| ~-5 | -Si-(CH₃)₂ |

Expertise & Experience in Interpretation:

-

The Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the downfield end of the spectrum, typically around 175 ppm.

-

The Methylene Carbon (-O-CH₂-COOH): The carbon adjacent to the silyloxy group is observed at approximately 60 ppm.

-

The Tert-butyl Carbons (-Si-C(CH₃)₃): The quaternary carbon of the tert-butyl group appears around 18 ppm, while the three methyl carbons are observed at approximately 25 ppm.

-

The Dimethylsilyl Carbons (-Si-(CH₃)₂): The two methyl carbons attached to the silicon atom are highly shielded and appear at a characteristic upfield chemical shift of around -5 ppm.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for silyl ethers.[3]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.

Caption: A simplified workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid and the silyl ether moieties.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, very broad | O-H stretch (carboxylic acid dimer) |

| ~2960, 2860 | Medium | C-H stretch (aliphatic) |

| ~1715 | Strong, sharp | C=O stretch (carboxylic acid dimer) |

| ~1255 | Strong | Si-CH₃ symmetric deformation |

| ~1100 | Strong | Si-O-C stretch |

| ~840 | Strong | Si-C stretch |

Expertise & Experience in Interpretation:

-

The O-H Stretch: The most prominent feature of the IR spectrum is the extremely broad absorption band for the O-H stretch of the carboxylic acid, which spans from 3300 to 2500 cm⁻¹. This broadening is a direct consequence of strong intermolecular hydrogen bonding, which leads to the formation of carboxylic acid dimers.[4][5]

-

The C=O Stretch: A strong and sharp absorption band around 1715 cm⁻¹ is indicative of the carbonyl (C=O) stretch of a saturated carboxylic acid dimer.[6]

-

The Si-O-C Stretch: A strong band at approximately 1100 cm⁻¹ is characteristic of the Si-O-C stretching vibration of the silyl ether.[7]

-

The Si-CH₃ and Si-C Stretches: The presence of the TBDMS group is further confirmed by a strong band at about 1255 cm⁻¹ corresponding to the symmetric deformation of the Si-CH₃ groups, and a strong band around 840 cm⁻¹ due to the Si-C stretching vibrations.[7]

Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure to the sample using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure. For this compound, electron ionization (EI) mass spectrometry will lead to characteristic fragmentation.

| m/z | Relative Intensity | Assignment |

| 189 | Low | [M-H]⁺ |

| 133 | High | [M - C(CH₃)₃]⁺ |

| 75 | Moderate | [(CH₃)₂SiOH]⁺ |

| 73 | Moderate | [(CH₃)₃Si]⁺ |

| 57 | High | [C(CH₃)₃]⁺ |

Expertise & Experience in Interpretation:

-

Molecular Ion: The molecular ion peak ([M]⁺) at m/z 190 is expected to be of very low abundance or absent in the EI spectrum due to the lability of the molecule. A small peak at m/z 189, corresponding to the loss of a hydrogen atom ([M-H]⁺), may be observed.

-

Loss of the Tert-butyl Group: The most characteristic fragmentation of TBDMS ethers is the loss of the tert-butyl group (57 Da) to form the [M - 57]⁺ ion, which is often the base peak or a very abundant ion.[8] For this compound, this would correspond to a peak at m/z 133.

-

Other Characteristic Fragments: Other common fragment ions include m/z 75, corresponding to [(CH₃)₂SiOH]⁺, and m/z 73, corresponding to [(CH₃)₃Si]⁺. The tert-butyl cation at m/z 57 is also typically a very prominent peak.

Caption: Key fragmentation pathways for this compound in EI-MS.

Experimental Protocol for GC-MS Analysis

Due to the polarity of the carboxylic acid, derivatization to a more volatile ester is often performed prior to GC-MS analysis.

Derivatization to the Trimethylsilyl (TMS) Ester:

-

Dissolve a small amount of this compound in an appropriate solvent (e.g., pyridine).

-

Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the solution.[9]

-

Heat the mixture at a suitable temperature (e.g., 60-80 °C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.

GC-MS Data Acquisition:

-

Inject a small volume of the derivatized sample into the GC-MS system.

-

The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or equivalent).

-

The separated components are then introduced into the mass spectrometer for ionization and analysis.

Conclusion

The comprehensive spectral analysis of this compound by NMR, IR, and MS provides a clear and unambiguous characterization of its molecular structure. The characteristic signals of the TBDMS protecting group, in conjunction with the spectral features of the carboxylic acid and the methylene linker, create a unique spectroscopic fingerprint. This in-depth guide, by combining expected spectral data with expert interpretation and validated experimental protocols, serves as a valuable resource for scientists engaged in the synthesis and characterization of silyl-protected intermediates. A thorough understanding of this data is crucial for reaction monitoring, quality control, and the successful advancement of research and development projects.

References

-

Mass spectra of tert-butyldimethylsilyl ether derivatives of the major metabolite of prostaglandin F. PubMed. Available from: [Link]

-

The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available from: [Link]

- NMR Data for tert-Butyldimethylsilyl Ethers. In Protective Groups in Organic Synthesis. John Wiley & Sons, Inc.

-

GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. European Journal of Lipid Science and Technology. Available from: [Link]

- Supporting Information for public

-

Experimental section. The Royal Society of Chemistry. Available from: [Link]

-

NMR Chemical Shifts. Journal of Organic Chemistry. Available from: [Link]

-

IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. Available from: [Link]

-

Derivatization Methods in GC and GC/MS. ResearchGate. Available from: [Link]

-

Electronic supplementary information for: A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI). The Royal Society of Chemistry. Available from: [Link]

- Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites.

-

Protecting Groups Transfer: Unusual Method of Removal of Tr and Tbdms Groups by Transetherification. ResearchGate. Available from: [Link]

- Gas liquid chromatographic analysis of hydroxy fatty acids, as their trimethylsilyl ether deriv

-

tert-Butyl dimethylsilyl ethers as derivatives for qualitative analysis of steroids and prostaglandins by gas phase methods. ACS Publications. Available from: [Link]

-

MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. PubMed. Available from: [Link]

-

Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. Available from: [Link]

-

Lecture 13: Experimental Methods. Eugene E. Kwan. Available from: [Link]

-

¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000042). Human Metabolome Database. Available from: [Link]

-

¹H NMR spectra of poly(silyl ethers) based palm oil. ResearchGate. Available from: [Link]

-

Infrared spectra of the germyl and silyl anions. Journal of the Chemical Society A. Available from: [Link]

- Mass Spectrometry: Fragment

-

¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000042). Human Metabolome Database. Available from: [Link]

-

Silyl ether. Wikipedia. Available from: [Link]

-

This compound. LookChem. Available from: [Link]

- Mild and Selective Deprotection of tert-Butyl(dimethyl)

- A Guide to Derivatization Reagents for GC. Regis Technologies.

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available from: [Link]

- Mass Spectrometry of Drug Deriv

-

Silyl Groups. Gelest. Available from: [Link]

-

INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest. Available from: [Link]

-

Butanoic acid, 2-[(tert-butyldimethylsilyl)oxy]-. PubChem. Available from: [Link]

-

¹³C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

- IR handout.pdf.

-

Infrared Spectra -- type samples. Bluffton University. Available from: [Link]

-

¹H NMR Spectrum (1D, D₂O, experimental) (HMDB0000042). Human Metabolome Database. Available from: [Link]

-

Infrared Spectroscopy. Michigan State University. Available from: [Link]

- NMR Chemical Shifts of Trace Impurities. KGROUP.

-

Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available from: [Link]

-

Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. The Royal Society of Chemistry. Available from: [Link]

-

Propanoic acid, TBDMS derivative. NIST WebBook. Available from: [Link]

Sources

- 1. Silyl ether - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. echemi.com [echemi.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. gelest.com [gelest.com]

- 8. Mass spectra of tert-butyldimethylsilyl ether derivatives of the major metabolite of prostaglandin F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. marinelipids.ca [marinelipids.ca]

A Senior Application Scientist's Guide to Silyl Ether Protecting Groups in Organic Synthesis

Introduction: The Imperative for Selective Reactivity in Complex Synthesis

In the realm of multi-step organic synthesis, particularly within pharmaceutical and natural product research, the ability to orchestrate chemical transformations with precision is paramount. Complex molecules are endowed with a multitude of reactive functional groups, and achieving a target structure often necessitates the sequential modification of specific sites while others remain unaltered. This requirement for controlled reactivity has given rise to the strategic use of protecting groups. Among the most versatile and widely employed are the silyl ethers, which serve to temporarily mask the reactivity of hydroxyl groups.[1][2]

Silyl ethers have become indispensable tools due to their ease of installation, tunable stability, and mild removal conditions.[3][4] Their utility stems from the covalent bonding of a silicon atom to an alkoxy group, effectively replacing the reactive proton of an alcohol.[2][5] The substituents on the silicon atom can be varied to modulate the steric and electronic properties of the silyl ether, offering a wide spectrum of stability and allowing for highly selective protection and deprotection strategies.[3][6] This guide provides an in-depth exploration of the core principles and practical applications of silyl ether protecting groups, tailored for researchers and professionals in drug development and organic synthesis.

The Silyl Ether Family: A Spectrum of Stability and Selectivity

The choice of a silyl ether protecting group is a critical strategic decision in synthetic planning, dictated by the specific demands of the reaction sequence. The stability of the silyl ether is primarily governed by the steric hindrance around the silicon atom.[7][8] A larger, bulkier silyl group will be more resistant to both acidic and basic cleavage.[9] The most commonly employed silyl ethers, in increasing order of stability, are:

-

TMS (Trimethylsilyl): The smallest and most labile of the common silyl ethers, often used for temporary protection.[1][7]

-

TES (Triethylsilyl): Offers greater stability than TMS due to the slightly larger ethyl groups.[10]

-

TBS (tert-Butyldimethylsilyl) or TBDMS: A robust and versatile protecting group, widely used in multi-step synthesis due to its significant stability enhancement over TMS.[7][9][11]

-

TIPS (Triisopropylsilyl): The bulky isopropyl groups provide even greater steric hindrance and increased stability compared to TBS.[1][3]

-

TBDPS (tert-Butyldiphenylsilyl): Among the most stable common silyl ethers, particularly resistant to acidic conditions.[1][3]

This differential stability is the cornerstone of orthogonal protection strategies, where multiple hydroxyl groups in a molecule can be masked with different silyl ethers and then selectively removed at various stages of the synthesis.[1][12]

Comparative Stability of Common Silyl Ethers

The relative stability of silyl ethers is not absolute and can be influenced by the reaction conditions. The following table summarizes the general trends for cleavage under acidic and basic conditions.

| Silyl Ether | Relative Stability to Acidic Hydrolysis[3][9] | Relative Stability to Basic Hydrolysis[3] |

| TMS | 1 | 1 |

| TES | 64 | 10-100 |

| TBS/TBDMS | 20,000 | ~20,000 |

| TIPS | 700,000 | ~100,000 |

| TBDPS | 5,000,000 | ~20,000 |

The Chemistry of Protection and Deprotection: Mechanisms and Methodologies

A thorough understanding of the mechanisms governing the formation and cleavage of silyl ethers is crucial for their effective implementation.

Formation of Silyl Ethers: The Silylation Reaction

The process of introducing a silyl group onto a hydroxyl functionality is known as silylation.[5][13] This reaction typically proceeds via a nucleophilic substitution mechanism where the alcohol attacks the electrophilic silicon atom of a silylating agent.[5] The most common silylating agents are silyl chlorides (e.g., TMSCl, TBSCl) and silyl triflates (e.g., TBSOTf).[3][5]

The reaction is generally carried out in the presence of a base, such as imidazole or 2,6-lutidine, which serves to activate the alcohol and neutralize the acidic byproduct.[3][14] The choice of silylating agent and base is critical; for sterically hindered alcohols, a more reactive silyl triflate is often employed.[3][9]

Caption: General workflow for silyl ether formation.

Experimental Protocol: Protection of a Primary Alcohol with TBSCl

This protocol describes a standard procedure for the protection of a primary alcohol using tert-butyldimethylsilyl chloride.

Materials:

-

Primary alcohol (1.0 mmol)

-

tert-Butyldimethylsilyl chloride (TBSCl, 1.2 mmol)

-

Imidazole (2.5 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the primary alcohol and imidazole in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Add TBSCl portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[15]

Cleavage of Silyl Ethers: The Deprotection Reaction

The removal of the silyl group, or deprotection, is a critical step that must be accomplished without affecting other sensitive functionalities in the molecule. The two primary mechanisms for silyl ether cleavage are fluoride-mediated and acid-mediated pathways.[9]

Fluoride-Mediated Deprotection: This is the most common method for cleaving silyl ethers and relies on the exceptionally strong silicon-fluoride bond.[4] A fluoride source, such as tetrabutylammonium fluoride (TBAF), attacks the silicon atom, leading to a pentacoordinate siliconate intermediate that subsequently releases the alcohol.[9]

Acid-Mediated Deprotection: In this mechanism, the oxygen atom of the silyl ether is protonated, rendering the silicon atom more electrophilic and susceptible to nucleophilic attack by water or an alcohol.[9] The rate of acidic cleavage is highly dependent on the steric bulk of the silyl group, allowing for selective deprotection.[3] For instance, a TMS group can be cleaved under conditions that leave a TBS group intact.[9]

Caption: The two primary pathways for silyl ether deprotection.

Experimental Protocol: Deprotection of a TBS Ether with TBAF

This protocol outlines a general procedure for the fluoride-mediated cleavage of a TBS-protected alcohol.

Materials:

-

TBS-protected alcohol (1.0 mmol)

-

Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.2 mL, 1.2 mmol)

-

Tetrahydrofuran (THF), 5 mL

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the TBS-protected alcohol in THF.

-

Add the TBAF solution to the reaction mixture at room temperature.[16]

-

Stir the reaction and monitor its progress by TLC.[8]

-

Once the reaction is complete (typically within 1-2 hours), quench with water.[8]

-

Extract the product with ethyl acetate (3 x 10 mL).[15]

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[15]

-

Purify the product by flash column chromatography if necessary.[15]

Orthogonal Strategies and Chemoselectivity: The Art of Selective Deprotection

The true power of silyl ethers in complex synthesis lies in the ability to selectively deprotect one silyl ether in the presence of others.[3][12] This "orthogonal" approach is dictated by the differential stability of the various silyl groups.[1]

For example, a primary TBS ether can be selectively cleaved in the presence of a more sterically hindered secondary TBS ether under carefully controlled acidic conditions.[3] Similarly, a TES ether can be removed while a more robust TBS or TIPS group remains intact.[10][17] The chemoselective deprotection of aryl silyl ethers in the presence of alkyl silyl ethers is also a valuable strategy, often achievable under basic conditions.[18][19]

The following table provides a selection of reagents for the selective deprotection of silyl ethers.

| Reagent/Conditions | Silyl Ether Cleaved | Silyl Ether Retained |

| Pyridinium p-toluenesulfonate (PPTS), MeOH/DCM, 0 °C[15] | TES | TBDMS |

| Formic acid, MeOH[20] | TES | TBDMS |

| HF•Pyridine, THF, 0 °C[3][17] | Primary TBS | Secondary TBS, TIPS |

| Acetic acid, THF, H₂O[3] | TBS | TIPS, TBDPS |

| NaH, DMF[19] | Aryl TBS | Alkyl TBS |

Applications in Drug Discovery and Development

The strategic use of silyl ethers is a cornerstone of modern drug discovery and development. In the total synthesis of complex natural products with therapeutic potential, such as taxol, the selective protection and deprotection of multiple hydroxyl groups is a critical challenge that is often addressed using a suite of silyl ethers.[3]

Furthermore, silyl ether chemistry is being explored in the design of prodrugs.[21][22] By masking a hydroxyl group on a drug molecule with a silyl ether, its physicochemical properties can be modified to improve absorption or distribution. The silyl ether can then be cleaved in vivo under physiological conditions to release the active drug.[21][22] The tunable lability of silyl ethers allows for the controlled release of the therapeutic agent.[22]

Conclusion: A Versatile and Indispensable Tool

Silyl ethers represent a powerful and versatile class of protecting groups that are fundamental to the success of complex organic synthesis. Their tunable stability, ease of installation and removal, and the potential for orthogonal deprotection strategies provide chemists with a high degree of control over chemical reactivity. A deep understanding of the principles and methodologies outlined in this guide will enable researchers, scientists, and drug development professionals to effectively leverage silyl ether chemistry in the pursuit of novel and complex molecular targets.

References

-

Wikipedia. Silyl ether. [Link]

-

Gelest Technical Library. Deprotection of Silyl Ethers. [Link]

-

Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]

-

ACS Publications. A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. The Journal of Organic Chemistry. [Link]

-

Fiveable. tert-Butyldimethylsilyl chloride Definition. Organic Chemistry Key Term. [Link]

-

Changfu Chemical. An In-Depth Guide to Silylation Reagents: Applications and Benefits. [Link]

-

YouTube. TES Protecting Group Addition With TES-Cl | Organic Chemistry. [Link]

-

StudySmarter. Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons. [Link]

-

Gelest Technical Library. Silyl Groups. [Link]

-

National Institutes of Health. Silyl-protective groups influencing the reactivity and selectivity in glycosylations. PMC. [Link]

-

University of California, Irvine. Protecting Groups. [Link]

-

National Institutes of Health. Chemoselective Deprotection of Triethylsilyl Ethers. PMC. [Link]

-

Organic Chemistry Data. TBS Protection - Common Conditions. [Link]

-

RSC Publishing. A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups. [Link]

-

ResearchGate. A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. [Link]

-

Fiveable. Silylation Definition. Organic Chemistry II Key Term. [Link]

-

RSC Medicinal Chemistry. The role of silicon in drug discovery: a review. RSC Publishing. [Link]

-

UCLA Department of Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - tBDMS group. [Link]

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

-

Master Organic Chemistry. Protecting Groups For Alcohols. [Link]

-

UT Southwestern Medical Center. Protecting Groups in Organic Synthesis. [Link]

-

Chemistry LibreTexts. TES protection. [Link]

-

ACS Publications. Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles. Journal of the American Chemical Society. [Link]

-

National Institutes of Health. Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles. [Link]

-

ResearchGate. Exploitation of silicon medicinal chemistry in drug discovery. [Link]

-

Taylor & Francis Online. Silylation – Knowledge and References. [Link]

-

ResearchGate. techniques for silylation. [Link]

-

Wikipedia. Silylation. [Link]

-

ResearchGate. (PDF) Silyl-protective groups influencing the reactivity and selectivity in glycosylations. [Link]

-

SynArchive. Protection of Alcohol by Silyl ether. [Link]

-

Organic Chemistry Portal. Protective Groups. [Link]

-

Organic Chemistry Portal. Triethylsilane (TES). [Link]

-

Taylor & Francis Online. Recent Advances in Silyl Protection of Alcohols. [Link]

-

MDPI. Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. [Link]

-

Applied Chemical Engineering. Selective deprotection of strategy for TBS ether under mild condition. [Link]

-

ResearchGate. A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Silyl ether - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 6. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. Silyl Groups - Gelest [technical.gelest.com]

- 11. fiveable.me [fiveable.me]

- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. m.youtube.com [m.youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. TBS Protection - Common Conditions [commonorganicchemistry.com]

- 17. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups - RSC Advances (RSC Publishing) DOI:10.1039/C4RA00842A [pubs.rsc.org]

- 20. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Tert-butyldimethylsilyloxy)acetic Acid for Researchers and Drug Development Professionals

Foreword: The Strategic Importance of Protected Building Blocks in Modern Synthesis

In the intricate landscape of contemporary organic synthesis, particularly within the realm of drug discovery and development, the strategic use of protecting groups is not merely a matter of tactical convenience but a cornerstone of efficient and successful molecular construction. The ability to selectively mask and unmask reactive functionalities dictates the feasibility of complex synthetic routes. Among the myriad of protecting groups, the tert-butyldimethylsilyl (TBDMS) group has emerged as a robust and versatile shield for hydroxyl moieties. This guide provides an in-depth exploration of 2-(Tert-butyldimethylsilyloxy)acetic acid, a bifunctional building block that elegantly combines the stability of a TBDMS ether with the reactivity of a carboxylic acid. This unique combination makes it a valuable synthon for the introduction of a protected glycolic acid unit in the assembly of complex molecular architectures, including peptide modifications and linkers for Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective application in synthesis. This compound is a white to off-white solid at room temperature. Its key physicochemical parameters are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈O₃Si | [1][2] |

| Molecular Weight | 190.31 g/mol | [1][2] |

| Melting Point | 48-49 °C | [1] |

| Boiling Point (Predicted) | 217.3 ± 23.0 °C | [1] |

| Density (Predicted) | 0.964 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.68 ± 0.10 | [1] |

| LogP (Predicted) | 2.09280 | [1] |

| Canonical SMILES | CC(C)(C)(C)OCC(=O)O | [1] |

Synthesis and Purification: A Validated Protocol

The most common and efficient synthesis of this compound involves the selective protection of the hydroxyl group of glycolic acid using tert-butyldimethylsilyl chloride (TBDMSCl). The causality behind this choice lies in the high affinity of silicon for oxygen and the steric bulk of the tert-butyl group, which directs the silylation to the less hindered hydroxyl group over the carboxylic acid. Imidazole is a crucial component, acting as a base to neutralize the HCl byproduct and as a catalyst to activate the silyl chloride.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize and purify this compound from glycolic acid.

Materials:

-

Glycolic acid

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve glycolic acid (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

-

Silylation: To the stirred solution, add a solution of TBDMSCl (1.2 eq) in anhydrous DMF dropwise at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

-

Extraction and Washing: Separate the layers and extract the aqueous layer with diethyl ether (3x). Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Caption: Workflow for the synthesis of this compound.

Spectral Characterization: The Molecular Fingerprint

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following are the expected spectral data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number and electronic environment of the hydrogen atoms in the molecule.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 4.18 (s, 2H, -O-CH₂-COOH)

-

δ 0.92 (s, 9H, -C(CH₃)₃)

-

δ 0.10 (s, 6H, -Si(CH₃)₂)

-

A broad singlet corresponding to the carboxylic acid proton (-COOH) is also expected, typically in the range of δ 10-12 ppm, though its position can be variable and it may exchange with D₂O.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of non-equivalent carbon atoms.

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 175.0 (-COOH)

-

δ 61.5 (-O-CH₂-)

-

δ 25.7 (-C(CH₃)₃)

-

δ 18.3 (-C(CH₃)₃)

-

δ -5.5 (-Si(CH₃)₂)

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

IR (KBr, cm⁻¹):

-

~3300-2500 (broad, O-H stretch of carboxylic acid)

-

~2950, 2850 (C-H stretch of alkyl groups)

-

~1715 (strong, C=O stretch of carboxylic acid)

-

~1250, 830 (Si-C stretch)

-

~1100 (Si-O-C stretch)

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

MS (EI): The mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 190. A prominent fragment is often observed at m/z 133, corresponding to the loss of the tert-butyl group ([M - 57]⁺), which is a characteristic fragmentation pattern for TBDMS ethers.

Chemical Properties and Reactivity: A Tool for Molecular Design

The chemical utility of this compound stems from the orthogonal reactivity of its two functional groups. The carboxylic acid can undergo standard transformations, such as amide bond formation, while the TBDMS-protected hydroxyl group remains inert.

Amide Coupling Reactions

The carboxylic acid moiety can be readily activated and coupled with amines to form amides. This is a cornerstone of its application in peptide synthesis and the construction of linkers for PROTACs. Common coupling reagents include HATU, HBTU, and EDC in the presence of a base like DIPEA.

Caption: General scheme for amide coupling reactions.

Stability of the TBDMS Ether

The tert-butyldimethylsilyl ether is a robust protecting group, stable to a wide range of reaction conditions, including:

-

Basic conditions: It is stable to most non-aqueous basic conditions.

-

Nucleophilic reagents: It is generally stable to organometallic reagents such as Grignard reagents and organolithiums.

-

Many oxidizing and reducing agents.

Deprotection of the TBDMS Ether

The selective removal of the TBDMS group is a key feature that allows for the unmasking of the hydroxyl group at a desired stage of the synthesis. The most common method for TBDMS deprotection is treatment with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) in THF. The high strength of the Si-F bond is the driving force for this reaction. Acidic conditions, such as acetic acid in THF/water or HCl in an alcohol, can also be employed for deprotection.

Caption: Common deprotection strategies for the TBDMS group.

Applications in Drug Discovery and Development

The unique bifunctional nature of this compound makes it a valuable building block in several areas of medicinal chemistry.

PROTAC Linker Synthesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker component of a PROTAC is crucial for its efficacy. This compound and its derivatives are used as building blocks for constructing these linkers, allowing for the introduction of a hydrophilic glycolic acid unit after deprotection.[3]

Peptide and Peptidomimetic Synthesis

The incorporation of non-natural amino acids or building blocks into peptides is a common strategy to enhance their stability and biological activity. This compound can be coupled to the N-terminus of a peptide or to the side chain of an amino acid like lysine to introduce a glycolic acid-based modification.

Synthesis of Bioactive Molecules

This protected glycolic acid synthon is utilized in the total synthesis of complex natural products and other bioactive molecules where a primary alcohol needs to be revealed at a later stage of the synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion: A Versatile Tool for the Synthetic Chemist

This compound represents a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its well-defined physicochemical properties, straightforward synthesis, and predictable reactivity make it an ideal building block for the strategic introduction of a protected glycolic acid moiety. The robust nature of the TBDMS protecting group, coupled with its selective and high-yielding deprotection, provides the synthetic flexibility required for the construction of complex and novel molecules in the pursuit of new therapeutic agents. As the demand for more sophisticated molecular architectures in drug discovery continues to grow, the utility of such well-designed synthons will undoubtedly become even more pronounced.

References

Please note that while the following references provide valuable information on the compound and related concepts, a specific peer-reviewed article with a complete experimental characterization of this compound was not identified in the search. The provided data is a compilation from various sources and predicted values.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Application Notes and Protocols: 2-(Tert-butoxy)acetic acid in Medicinal Chemistry. (2025). BenchChem.

-

This compound. (n.d.). LookChem. Retrieved January 15, 2026, from [Link]

-

CAS#:105459-05-0 | this compound | Chemsrc. (n.d.). Retrieved January 15, 2026, from [Link]

- A Guide to 13C NMR Chemical Shift Values. (2015). Compound Interest.

-

tert-butyl tert-butyldimethylsilylglyoxylate - Organic Syntheses Procedure. (n.d.). Retrieved January 15, 2026, from [Link]

- Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211.

-

Design, Synthesis and Biological Evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NU - Diva-portal.org. (n.d.). Retrieved January 15, 2026, from [Link]

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics, 29(9), 2176–2179.

-

6.2: Fragmentation - Chemistry LibreTexts. (2022, July 3). Retrieved January 15, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2019, December 31). Retrieved January 15, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 15, 2026, from [Link]

-

Traumatic acid, (E)-, 2TBDMS derivative. (n.d.). NIST WebBook. Retrieved January 15, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 15, 2026, from [Link]

- NMR Solvent Data Chart. (n.d.).

-

Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne - Organic Syntheses. (2023, March 17). Retrieved January 15, 2026, from [Link]

-

Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

- PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. (2021). Molecules, 26(3), 643.

-

Acetic acid. (n.d.). NIST WebBook. Retrieved January 15, 2026, from [Link]

-

PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. (2021, January 28). Retrieved January 15, 2026, from [Link]

-

(2-Tert-butylphenoxy)acetic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 15, 2026, from [Link]

- Sproat, B. S. (2005). RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection. Methods in Molecular Biology, 288, 17–32.

-

12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30). Retrieved January 15, 2026, from [Link]

- Li, J. J. (2021). Drug Discovery with Privileged Building Blocks: Tactics in Medicinal Chemistry. Routledge.

-

Efficiently Creating “Building Blocks” of Pharmaceuticals to Accelerate Drug Discovery Research - SciTechDaily. (2020, August 17). Retrieved January 15, 2026, from [Link]

-

The figure below shows the FTIR spectra for acetic acid, CH - YouTube. (2025, September 20). Retrieved January 15, 2026, from [Link]

-

Near IR Spectra Collection of Common Organic Compounds (High) - Bio-Rad. (n.d.). Retrieved January 15, 2026, from [Link]

-

7-(tert.-Butyldimethylsilyl)oxycoumarin-4-acetic acid, tert.-butyldimethylsilyl ester - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

The Enduring Guardian: A Technical Guide to the Stability of Tert-Butyldimethylsilyl Ethers

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection and management of protecting groups are paramount to achieving complex molecular architectures. Among the arsenal of hydroxyl protecting groups, the tert-butyldimethylsilyl (TBDMS or TBS) ether has emerged as a stalwart guardian, prized for its robust nature and versatile application. Its prevalence stems from a finely tuned balance: substantial stability across a wide array of chemical environments, coupled with a suite of mild and selective deprotection methods. This guide offers an in-depth exploration of the core principles governing the stability of TBDMS ethers, supported by quantitative data, detailed experimental protocols, and mechanistic insights to empower chemists in the strategic design and execution of their synthetic routes.

Core Principles of TBDMS Ether Stability: A Tale of Sterics and Electronics

The remarkable durability of TBDMS ethers, especially when compared to their less sterically encumbered counterpart, the trimethylsilyl (TMS) ether, is fundamentally rooted in steric hindrance.[1][2] The bulky tert-butyl group acts as a formidable shield, sterically impeding the approach of nucleophiles and acids to the silicon-oxygen bond, thereby dramatically slowing the rate of cleavage.[1][3] It is estimated that the tert-butyldimethylsilyloxy group is approximately 10,000 to 20,000 times more stable towards hydrolysis than the trimethylsilyloxy group.[1][3] However, this stability is not absolute and is modulated by a nuanced interplay of several key factors:

-

Steric Hindrance: The steric environment at both the silicon atom and the oxygen of the ether linkage is a primary determinant of stability. Increased steric bulk on the silicon atom, as seen when comparing TBDMS to TMS, enhances stability.[1][2][4]

-

Electronic Effects: The electronic nature of the substituents on the silicon atom can influence the lability of the silyl ether.[1][2]

-

Reaction Medium: The pH, choice of solvent, and temperature of the reaction environment are critical factors that dictate the longevity of a TBDMS ether.[1]

Navigating the Chemical Landscape: TBDMS Ether Stability Profile

A defining feature of the TBDMS group is its differential stability under various reaction conditions, a property that is extensively exploited in orthogonal protection strategies.

Acidic Conditions

TBDMS ethers are known to be sensitive to acidic conditions.[1] Cleavage is catalyzed by protons, which protonate the ether oxygen, making it a better leaving group. The stability of TBDMS ethers in acidic media is significantly greater than that of TMS ethers but less than that of more sterically hindered silyl ethers like triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS).[5][6][7][8]

Basic Conditions

A significant advantage of TBDMS ethers is their pronounced stability under basic conditions, where they are substantially more resilient than many other protecting groups, such as esters.[1] This stability allows for the execution of a wide range of base-mediated reactions without premature cleavage of the silyl ether.

Fluoride-Mediated Cleavage

The most common and highly effective method for the cleavage of TBDMS ethers is through the use of fluoride ions.[1][9] The exceptional strength of the silicon-fluoride bond provides a powerful thermodynamic driving force for the reaction.[10][11] Reagents such as tetra-n-butylammonium fluoride (TBAF) are frequently employed for this purpose, offering mild and selective deprotection.[10][12]

Stability Towards Other Reagents

TBDMS ethers are generally stable to a variety of oxidizing and reducing agents, further broadening their applicability in complex synthetic sequences.[1]

Quantitative Comparison of Silyl Ether Stability

To aid in the strategic selection of a silyl protecting group, the following table summarizes the relative rates of hydrolysis for common silyl ethers under acidic and basic conditions.

| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |

| TMS (Trimethylsilyl) | 1 | 1 |

| TES (Triethylsilyl) | 64 | 10-100 |

| TBDMS (TBS) | 20,000 | ~20,000 |

| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |

| TBDPS (Tert-butyldiphenylsilyl) | 5,000,000 | ~20,000 |